molecular formula C10H15BrN4O B8496468 2-Amino-5-bromo-N-(2-dimethylamino-ethyl)nicotinamide

2-Amino-5-bromo-N-(2-dimethylamino-ethyl)nicotinamide

Cat. No.: B8496468
M. Wt: 287.16 g/mol
InChI Key: XIAJGLQXZHCGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-N-(2-dimethylamino-ethyl)nicotinamide is a useful research compound. Its molecular formula is C10H15BrN4O and its molecular weight is 287.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

2-amino-5-bromo-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C10H15BrN4O/c1-15(2)4-3-13-10(16)8-5-7(11)6-14-9(8)12/h5-6H,3-4H2,1-2H3,(H2,12,14)(H,13,16)

InChI Key

XIAJGLQXZHCGAN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-amino-5-bromo-nicotinic acid hydrobromide (4.00 g, 13.4 mmol) in CH2Cl2 (150 mL) was added Et3N (2.79 mL, 20.1 mmol), EDC (2.70 g, 14.1 mmol), and HOBt (1.91 g, 14.1 mmol) at 0° C., and the mixture was stirred for 10 min. N,N-dimethylethylenediamine was then added, and the mixture was allowed to stir overnight at room temperature. The organic solution was washed with 2 N NaOH (2×20 mL), H2O (2×20 mL) and brine, dried over Na2SO4 and filtered. The solvent was concentrated to give the title compound (2.70 g, 70%) as a yellow solid: MS (ESI) m/e 287 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

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